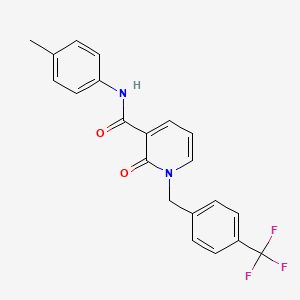
N-(4-Methylphenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This typically includes the compound’s systematic name, its molecular formula, and its structural formula. The compound’s systematic name is usually given by IUPAC nomenclature. The molecular formula lists all the atoms present in the molecule, while the structural formula shows how these atoms are connected.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed.Physical And Chemical Properties Analysis
This includes the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).科学的研究の応用
Medicinal Chemistry Applications
In the realm of medicinal chemistry, the structure of N-(4-Methylphenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is related to compounds studied for their potential therapeutic applications. For example, compounds with similar structures have been investigated for their role as histone deacetylase (HDAC) inhibitors, which are promising as anticancer drugs due to their ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008). Another study explored Schiff's bases and 2-azetidinones derived from similar pyridinecarboxamide structures for their antidepressant and nootropic activities, highlighting the central nervous system (CNS) potential of these compounds (Thomas et al., 2016).
Polymer Science and Material Engineering
In polymer science, research has focused on synthesizing and characterizing new aromatic polyamides and polyimides incorporating similar pyridine and carboxamide motifs, due to their excellent thermal stability, solubility, and mechanical properties. These materials are considered for various high-performance applications, including gas separation and the development of organo-soluble polymers with enhanced material properties (Ravikumar & Saravanan, 2012). Another noteworthy application is in the creation of polymers with trifluoromethyl-substituted benzene side chains, aiming to enhance solubility and thermal properties, which are critical for advanced technological applications (Liu et al., 2002).
Safety And Hazards
This involves the compound’s toxicity, flammability, and environmental impact. It includes safety precautions that need to be taken when handling the compound.
将来の方向性
This involves potential future research directions. For a drug, this could include clinical trials and potential therapeutic applications. For other compounds, it could include potential industrial applications or areas for further study.
I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
特性
IUPAC Name |
N-(4-methylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2/c1-14-4-10-17(11-5-14)25-19(27)18-3-2-12-26(20(18)28)13-15-6-8-16(9-7-15)21(22,23)24/h2-12H,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSWLAOZURWSCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methylphenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2976615.png)
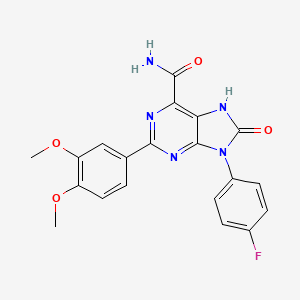
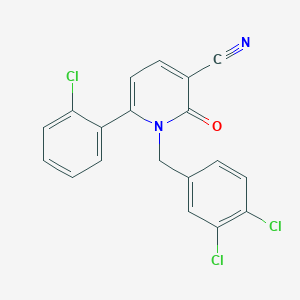
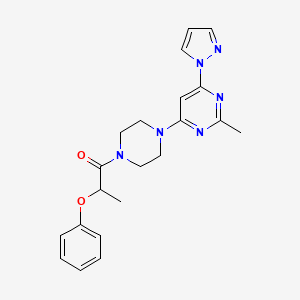
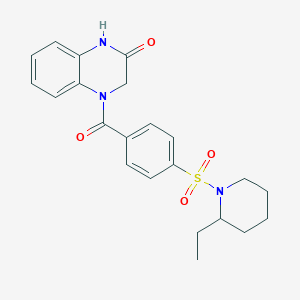
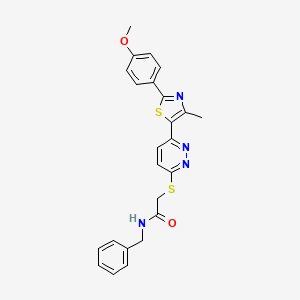
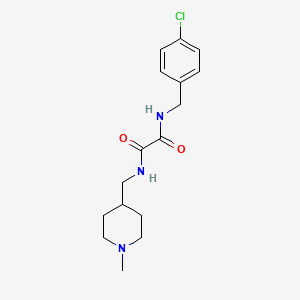
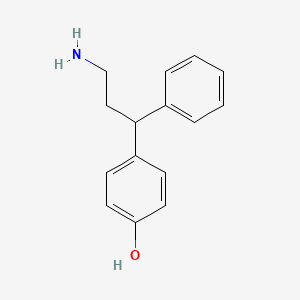
![ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B2976627.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2976631.png)
![ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate](/img/structure/B2976632.png)
![2-[(3-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2976633.png)
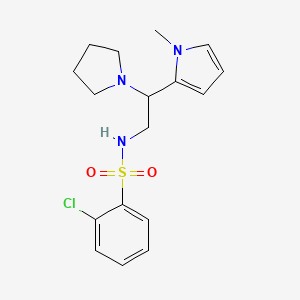
![Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate](/img/structure/B2976635.png)